![molecular formula C24H25N3O7 B2879864 methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-74-0](/img/no-structure.png)

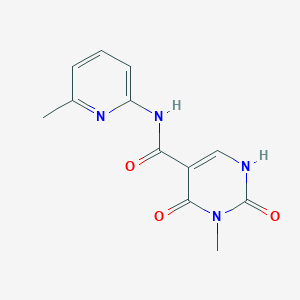

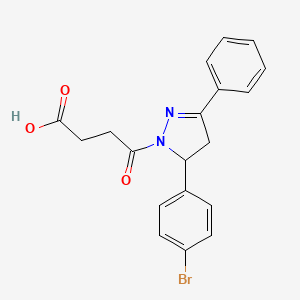

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

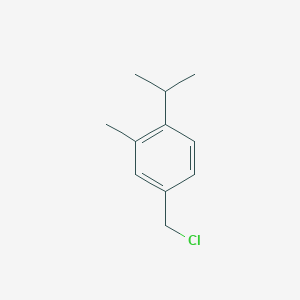

The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an amino group, a carboxylate group, and a quinazoline group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the aromaticity of the molecule, while the amino and carboxylate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, its solubility would be affected by the polar carboxylate and amino groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifying their biological activities. For instance, the synthesis of quinazoline derivatives through the interaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl- and phenethylisothiocyanates has been explored. These reactions lead to compounds with potential monoamine oxidase (MAO) inhibition and antitumor activities, showcasing the chemical versatility and potential for modification of quinazoline compounds (Markosyan et al., 2008).

Biological and Therapeutic Applications

Quinazoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and enzyme inhibition effects. These compounds have been studied for their ability to interact with biological targets such as enzymes involved in cancer progression and microbial growth. For example, certain quinazoline compounds have demonstrated moderate therapeutic effects against tumor models in mice, indicating potential for cancer treatment research (Markosyan et al., 2008). Additionally, quinazoline derivatives have been shown to inhibit monoamine oxidase, suggesting potential applications in neurological disorder research (Grigoryan et al., 2017).

Potential for Overcoming Drug Resistance

Research into quinazoline derivatives has also focused on overcoming drug resistance in cancer therapy. Some compounds have been designed to target multiple biochemical pathways, potentially overcoming resistance mechanisms that limit the efficacy of traditional chemotherapeutics. This area of research is crucial for developing more effective cancer treatments and highlights the significance of quinazoline derivatives in medicinal chemistry (Calvert et al., 1980).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

896384-74-0 |

|---|---|

Nombre del producto |

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

Fórmula molecular |

C24H25N3O7 |

Peso molecular |

467.478 |

Nombre IUPAC |

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31) |

Clave InChI |

UVHMTIBLCBIEQC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)

![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)

![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)

![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)